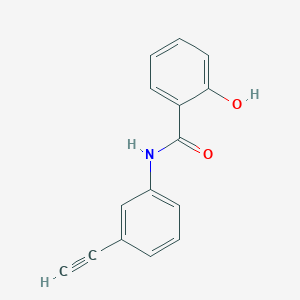

N-(3-ethynylphenyl)-2-hydroxybenzamide

Description

N-(3-Ethynylphenyl)-2-hydroxybenzamide is a salicylamide derivative characterized by a 2-hydroxybenzamide backbone substituted with a meta-positioned ethynylphenyl group. Synthesized via condensation of 3-ethynylaniline with salicylic acid derivatives, this compound is obtained as a white powder with a melting point of 175–176°C and a moderate yield of 24% . Its structure includes a terminal alkyne moiety, which may enhance reactivity in metal-catalyzed C–H bond functionalization or serve as a pharmacophore in biological applications.

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-(3-ethynylphenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C15H11NO2/c1-2-11-6-5-7-12(10-11)16-15(18)13-8-3-4-9-14(13)17/h1,3-10,17H,(H,16,18) |

InChI Key |

QZHAFXQOZVJIOM-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Substituent Position and Polarity : The ethynyl group in Ci introduces a linear, electron-deficient moiety, contrasting with halogenated analogs (e.g., Ck) that feature electron-withdrawing groups. Halogenated derivatives often exhibit higher melting points due to increased intermolecular interactions (e.g., Ck: 203–204°C vs. Ci: 175–176°C) .

- Synthetic Yields : Microwave-assisted synthesis improves yields for chloro-substituted derivatives (65–97%) compared to Ci’s conventional synthesis (24%) .

Anti-Inflammatory Activity

- N-(3-Chloro-4-fluorophenyl)-2-hydroxybenzamide (Ck): Demonstrates potent inhibition of TNF-α-induced NO production, outperforming mono-substituted analogs. The synergistic effect of meta-chloro and para-fluoro groups enhances steric and electronic interactions with inflammatory targets .

Antibacterial Activity

- N-(2-Chlorophenyl)-2-hydroxybenzamide : Exhibits MIC values of 0.125–1.0 mg/mL against Gram-positive bacteria, attributed to the ortho-chloro group’s ability to disrupt bacterial membranes .

- N-(4-Chlorophenyl)-2-hydroxybenzamide : Less active than the ortho-substituted analog, highlighting the importance of substituent position .

Antiprotozoal Activity

- N-Benzoyl-2-hydroxybenzamide Derivatives : Compound 1r (N-(4-ethylbenzoyl)-2-hydroxybenzamide) shows 21-fold higher activity against Plasmodium falciparum than chloroquine, driven by ethyl group hydrophobicity and enhanced target binding . Ci’s ethynyl group may similarly enhance antiparasitic activity through covalent interactions or metabolic stability.

Structure-Activity Relationships (SAR)

Substituent Position :

- Meta substituents (e.g., ethynyl in Ci, chloro in Ck) optimize steric compatibility with biological targets.

- Ortho substituents (e.g., Cl in N-(2-chlorophenyl)-2-hydroxybenzamide) enhance antibacterial activity by disrupting membrane integrity .

Hybrid Substituents : Combining halogens (Ck) or incorporating sulfonamide groups (e.g., N-(4-sulfamoylphenyl)cinnamamide) broadens activity spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.